![molecular formula C23H24N6 B5760489 5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)

5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions, starting from basic pyrazole or pyrimidine rings and incorporating various substituents to achieve the desired compound. Techniques such as microwave-assisted synthesis, condensation reactions, and heterocyclization are common. For example, efficient procedures for synthesizing new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been reported, utilizing bis(benzofuran-enaminone) hybrid as a key intermediate, highlighting the versatility of synthesis methods for this class of compounds (Mekky et al., 2021).

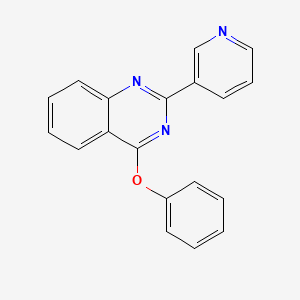

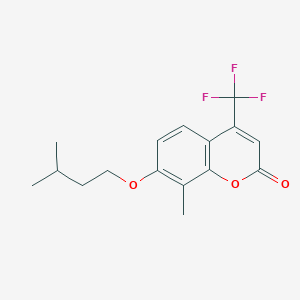

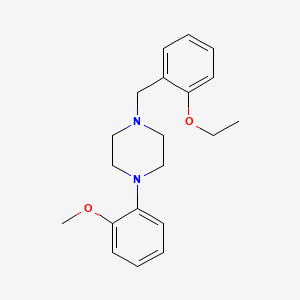

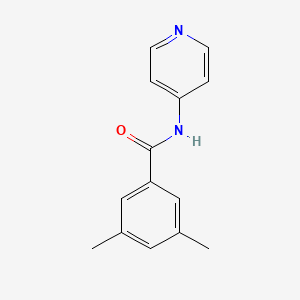

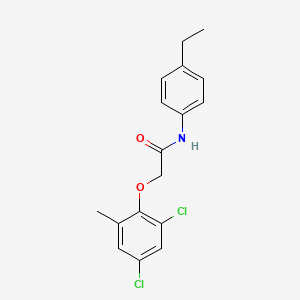

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a fused ring system that combines the pyrazole and pyrimidine moieties. This structural framework is conducive to modifications that can significantly alter the compound's physical and chemical properties. The presence of substituents such as the piperazine ring introduces additional functional groups that can influence molecular interactions and stability. Structural elucidation often relies on techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and its potential interaction sites (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including heterocyclization, N-alkylation, and condensation with different reagents, leading to a wide array of derivatives with diverse chemical properties. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine scaffold, which can affect electron distribution and steric hindrance, thereby modulating the compound's chemical behavior (Ali, 2009).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties can be tailored through molecular design and synthesis, making these compounds suitable for various applications, including pharmaceuticals and materials science. The introduction of specific substituents can enhance solubility in different solvents or modify the compound's thermal stability, making it more adaptable to various environments and applications (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure, which enables a broad range of interactions and reactivities. These compounds exhibit notable biological activities, including antimicrobial and antiviral effects, attributed to their ability to interact with biological targets through specific binding sites. The structural diversity of this class allows for the optimization of these interactions, leading to enhanced efficacy and selectivity in their applications (Ali, 2009).

Wirkmechanismus

Target of Action

The primary target of this compound is the PI3Kγ enzyme . PI3Kγ is a lipid kinase that plays a crucial role in cell proliferation, survival, and other functions .

Mode of Action

The compound acts as an inhibitor of PI3Kγ . By binding to the active site of the enzyme, it prevents the enzyme from performing its normal function, which disrupts the signaling pathways that rely on PI3Kγ .

Biochemical Pathways

The inhibition of PI3Kγ affects multiple biochemical pathways. PI3Kγ is involved in the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation . By inhibiting PI3Kγ, the compound can disrupt this pathway and potentially induce cell death .

Result of Action

The inhibition of PI3Kγ by this compound can lead to a decrease in cell proliferation and an increase in cell death . This makes it a potential candidate for the treatment of diseases characterized by excessive cell proliferation, such as cancer .

Eigenschaften

IUPAC Name |

5-methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6/c1-17-6-8-19(9-7-17)20-16-25-29-22(15-18(2)26-23(20)29)28-13-11-27(12-14-28)21-5-3-4-10-24-21/h3-10,15-16H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLAJBVRNVZITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C5=CC=CC=N5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)

![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)